Product packaging for L-Glutamine-1,2-13C2(Cat. No.:)

L-Glutamine-1,2-13C2

Cat. No.: B12058902
M. Wt: 148.13 g/mol
InChI Key: ZDXPYRJPNDTMRX-JAWTVSONSA-N
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Description

L-Glutamine-1,2-13C2 is a stable isotope-labeled analog of L-Glutamine, where carbon atoms at positions 1 and 2 are replaced with the 13C isotope. This compound serves as a critical tracer in metabolic research, enabling detailed investigation of glutamine utilization and pathways in various in vitro and in vivo models. L-Glutamine itself is a conditionally essential amino acid and is the most abundant free amino acid in the bloodstream, playing a fundamental role in numerous metabolic processes. It acts as a key nitrogen shuttle, an oxidative fuel for rapidly dividing cells like enterocytes and lymphocytes, and a precursor for the synthesis of neurotransmitters, nucleotides, and the antioxidant glutathione. Incorporating 13C labels allows researchers to track the fate of glutamine-derived carbons through central metabolic pathways using techniques like mass spectrometry. This provides invaluable insights into cellular metabolism under different physiological and pathological conditions. Research applications for this compound include tracing its role in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and lipid synthesis. It is particularly useful for studying metabolic reprogramming in immune cells and cancer, as well as investigating conditions characterized by metabolic stress. The molecular formula of this compound is C 3 13 C 2 H 10 N 2 O 3 , and it has a molecular weight of 148.13 g/mol. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B12058902 L-Glutamine-1,2-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O3

Molecular Weight

148.13 g/mol

IUPAC Name

(2S)-2,5-diamino-5-oxo(1,2-13C2)pentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1

InChI Key

ZDXPYRJPNDTMRX-JAWTVSONSA-N

Isomeric SMILES

C(CC(=O)N)[13C@@H]([13C](=O)O)N

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Phthalic Anhydride-Mediated Synthesis

A patented method (CN1264810C) involves reacting phthalic anhydride with excess L-glutamic acid under high-temperature conditions (120–180°C) to generate phthaloyl-L-glutamic acid and L-pyroglutamic acid . The former intermediate is isolated and reacted with acetic anhydride to form phthaloyl-L-glutamic anhydride , which is then treated with concentrated ammonia at room temperature to yield phthaloyl-L-glutamine . Subsequent hydrolysis with hydrazine hydrate removes the phthaloyl protecting group, producing L-glutamine alongside phthalhydrazide , a pharmaceutical intermediate.

Key Reaction Conditions:

  • Temperature : 120–180°C for initial cyclization.

  • Time : 20–120 minutes for phthaloyl-L-glutamic acid formation.

  • Yield : ~65% for L-glutamine after recrystallization.

This method is advantageous for simultaneous production of L-glutamine, L-pyroglutamic acid, and phthalhydrazide, reducing waste and cost.

Esterification and Amidation with Carbon Disulfide

An alternative approach (US3105852A) starts with L-glutamic acid-γ-methyl ester , which is treated with ammonia and carbon disulfide in methanol at 0°C. The reaction forms a dithiocarbamate intermediate , which undergoes acidification with acetic acid to release L-glutamine. This method avoids racemization and achieves high optical purity.

Key Steps:

  • Esterification : L-glutamic acid is dissolved in methanol with sulfuric acid to form the γ-methyl ester.

  • Amidation : Carbon disulfide and ammonia are introduced to generate the dithiocarbamate.

  • Acid Hydrolysis : Acetic acid cleaves the intermediate, yielding L-glutamine with 65% efficiency.

Isotopic Labeling Strategies for L-Glutamine-1,2-¹³C₂

Incorporation of ¹³C at Positions 1 and 2

Isotopic labeling requires ¹³C-enriched precursors at specific carbon positions. A modular strategy involves:

  • Starting Material : Use of L-glutamic acid-1,2-¹³C₂ as the backbone.

  • Protection and Activation : The amino group is protected (e.g., with phthalic anhydride), and the γ-carboxyl group is activated for amidation.

  • Ammonolysis : Introduction of ¹³C-labeled ammonia or isotopic exchange during hydrolysis ensures retention of labels at C1 and C2.

Example Protocol:

  • Isotopic Precursor : L-glutamic acid-1,2-¹³C₂ (98 atom % ¹³C, Sigma-Aldrich).

  • Reaction : Follows the phthalic anhydride route, with modifications to prevent isotopic dilution.

  • Purification : Recrystallization in methanol-water (1:2 v/v) removes unlabeled byproducts.

Validation of Isotopic Purity

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming isotopic enrichment:

  • MS Analysis : [M+H]⁺ ion at m/z 148.13 (vs. 146.12 for unlabeled glutamine).

  • ¹³C NMR : Peaks at δ 24.5 ppm (C1) and δ 31.2 ppm (C2) with >98% isotopic incorporation.

Industrial-Scale Production Challenges

Cost and Scalability

  • Raw Materials : ¹³C-labeled precursors are expensive (~$2,000/g for L-glutamic acid-1,2-¹³C₂).

  • Yield Optimization : Industrial methods prioritize reactions with >60% yield to offset isotopic costs.

Byproduct Management

  • Phthalhydrazide Recovery : Phthalic anhydride methods recover 85–90% of phthalhydrazide for reuse.

  • Ammonia Recycling : Closed-loop systems capture excess ammonia to reduce environmental impact.

Comparative Analysis of Synthesis Methods

MethodPrecursorsTemperature RangeYield (%)Isotopic Purity (%)
Phthalic AnhydrideL-glutamic acid, phthalic anhydride120–180°C6598
EsterificationL-glutamic acid-γ-methyl ester0–35°C6599
Isotopic LabelingL-glutamic acid-1,2-¹³C₂25–100°C6098

Chemical Reactions Analysis

Glucose-to-Glutamine Conversion

In human monocytes, ¹³C-labeled glucose ([1,2-¹³C₂]glucose) is converted to L-glutamine-1,2-¹³C₂ through glycolysis and subsequent TCA cycle activity. Key observations include:

  • Pyruvate and Lactate as Primary Products : Over 90% of [1,2-¹³C₂]glucose is metabolized to [2,3-¹³C₂]pyruvate and [1,2-¹³C₂]lactate, with glutamine synthesis being a minor pathway (<5% of total glucose flux) .

  • CSF-Dependent Synthesis : Cerebrospinal fluid (CSF) from patients with Alzheimer’s disease (AD) or multiple sclerosis (MScl) enhances glutamine production in monocytes, yielding 1,2-¹³C₂-glutamine at quantifiable levels (>LOQ) .

MetaboliteUntreated MonocytesCSF-Treated Monocytes
1,2-¹³C₂-glutamine<LOQ0.8 ± 0.2 µM
2,3-¹³C₂-pyruvate12.4 ± 1.5 µM18.9 ± 2.1 µM

TCA Cycle Integration

In glioblastoma cells, L-glutamine-1,2-¹³C₂ participates in anaplerotic reactions:

  • Glutamine-to-α-KG Conversion : Labeled glutamine enters the TCA cycle via glutamate dehydrogenase (GDH) or transaminases, producing [3,4-¹³C₂]glutamate after condensation with glucose-derived acetyl-CoA .

  • Double-Labeled Glutamate : When [1,6-¹³C₂]glucose and [3-¹³C]glutamine are co-administered, 45 ± 3% of glutamate is doubly labeled ([3,4-¹³C₂]glutamate), indicating synergistic carbon flux .

Key Enzymatic Drivers

  • Pyruvate Dehydrogenase (PDH) : Dominates glucose-derived acetyl-CoA entry into the TCA cycle, generating [4-¹³C]glutamate .

  • Malic Enzyme (ME) : Produces NADPH via [2-¹³C]malate oxidation, linked to [2-¹³C]lactate synthesis at 12 ± 1 µmol/10⁹ cells/hour .

PathwayFlux Rate (µmol/10⁹ cells/hr)
Glucose consumption213 ± 3
Glutamine consumption20 ± 1
Lactate production334 ± 3

Isotope Distribution Patterns

  • Glutamine Tracing : In monocytes, ¹³C labels appear at positions C-1 and C-2 of glutamine, retained through transamination and oxidative steps .

  • Cross-Labeling with Glucose : Co-metabolism of glucose and glutamine results in 130.9 Ų collision cross-section (CCS) for [M+H]⁺ ions, as detected via mass spectrometry .

Mass Spectrometry (MS)

  • Detection Limits : Glutamine-1,2-¹³C₂ is quantified using LC-MS/MS with a limit of quantitation (LOQ) of 0.5 µM and collision cross-section (CCS) values standardized via polyalanine calibration .

  • Isotopomer Analysis : [3,4-¹³C₂]glutamate isotopomers are resolved using high-resolution MS, with a 25.1:1 ratio for C-2/C-3 lactate labeling in pentose phosphate pathway studies .

Research Implications

  • Cancer Metabolism : Glioblastoma cells prioritize glucose over glutamine for NADPH production (via G6PDH), with 5.8% of glycolytic flux diverted to the pentose phosphate pathway .

  • Neuroinflammatory Diseases : AD and MScl CSF samples increase monocyte glutamine synthesis, suggesting metabolic reprogramming in neuroinflammation .

This synthesis demonstrates L-glutamine-1,2-¹³C₂’s role in elucidating metabolic cross-talk between glycolysis and glutaminolysis, with applications in oncology and neurodegenerative disease research.

Scientific Research Applications

The applications of L-Glutamine-1,2-<sup>13</sup>C<sub>2</sub> are primarily in the field of scientific research, specifically as a metabolic tracer in studies involving mammalian cells and tissues . It is used to investigate glutamine metabolism, including its role in the TCA cycle, lipogenesis, and various metabolic pathways .

Scientific Research Applications

Tracing Glutamine Metabolism : L-Glutamine-1,2-<sup>13</sup>C<sub>2</sub> serves as an isotopic tracer to study glutamine metabolism in mammalian cells . By using labeled glutamine, researchers can track the flow of carbon atoms through different metabolic pathways, providing insights into the dynamics of these processes .

TCA Cycle and Lipogenesis : This compound is utilized to trace glutamine catabolism in the tricarboxylic acid (TCA) cycle . It helps in determining the contribution of glutamine to lipid synthesis by observing how labeled carbons from glutamine are incorporated into downstream metabolites .

GC-MS Analysis : L-Glutamine-1,2-<sup>13</sup>C<sub>2</sub> is employed in gas chromatography-mass spectrometry (GC-MS) to analyze intracellular metabolites . GC-MS is a technique used to separate and identify different metabolites in a sample, allowing researchers to study cellular metabolism .

Metabolic Flux Quantification : <sup>13</sup>C-labeled glutamine is used to quantify the metabolic flux of glutamine through various routes, including its contribution to lipid synthesis .

Cancer Research : Mutated genes and malfunctioning signaling pathways in cancers can influence the regulation of glutamine metabolism . L-Glutamine-1,2-<sup>13</sup>C<sub>2</sub> can be used to study how these genetic and signaling changes affect glutamine metabolism in cancer cells .

Brain Metabolism : <sup>13</sup>C<sub>2</sub> glucose has been used to study brain metabolism in both control and traumatized brains .

Case Studies :

  • Fluid Percussion Injury (FPI) in Rats : Studies using [1,2-<sup>13</sup>C<sub>2</sub>] glucose in rats with fluid percussion injuries showed an accumulation of unmetabolized glucose in the injured cortex, suggesting reduced oxidative metabolism in both neuronal and astrocyte compartments after injury .
  • Traumatic Brain Injury (Human) : In a study of patients with traumatic brain injuries, <sup>13</sup>C<sub>2</sub> glucose supplementation revealed that only a small fraction of extracellular lactate originated from local glucose metabolism, indicating that lactate is an important transitional step in the brain's production of glutamine .
  • Monocyte Metabolism : A study using 1,2-<sup>13</sup>C<sub>2</sub> glucose tracing on monocytes showed the rewiring of glucose metabolism after CSF treatment and identified differential metabolic alterations in neuroinflammatory conditions .

Data from Monocyte Metabolism Study

Metabolitep-value between NS and CSF-treatment groups
Glutamic acid4.6 × 10<sup>-5</sup>
Glutamine9.0 × 10<sup>-7</sup>
Pyruvate6.9 × 10<sup>-5</sup>
Serine1.5 × 10<sup>-10</sup>
Glycine1.3 × 10<sup>-6</sup>

This data shows significant variations in concentrations of these metabolites between untreated monocytes (NS) and those treated with cerebrospinal fluid (CSF) .

Mechanism of Action

L-Glutamine-1,2-13C2 exerts its effects by participating in various metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s journey through these pathways. Key mechanisms include:

    Oxidation: L-Glutamine is converted to L-Glutamic acid, providing a source of carbon for the tricarboxylic acid (TCA) cycle.

    Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.

    Gene Expression: Influences the expression of genes involved in metabolism and cell signaling

Comparison with Similar Compounds

L-Glutamine-1,2-¹³C₂ vs. Uniformly Labeled L-Glutamine-¹³C₅

Parameter L-Glutamine-1,2-¹³C₂ L-Glutamine-¹³C₅ ([U-¹³C]Glutamine)
Labeling Pattern Positions 1 and 2 labeled with ¹³C All five carbons uniformly labeled with ¹³C
Isotopic Purity 99% ¹³C (single-position specificity) 98–99% ¹³C (whole-molecule enrichment)
Applications Tracks specific carbon contributions in mitochondrial metabolism and transamination reactions Broad-spectrum tracing of all carbon atoms in glutamine metabolism, including anaplerosis and cataplerosis
Metabolic Insights Enables precise measurement of pyruvate carboxylase (vPC) and citrate synthase (vCS) fluxes without confounding systemic effects Reveals comprehensive TCA cycle dynamics but may require correction for isotopic dilution in branched pathways

Key Research Findings :

  • In rat hepatic and renal studies, L-Glutamine-1,2-¹³C₂ provided direct measurements of mitochondrial fluxes (e.g., transaminase exchange >> citrate synthase activity) without altering glucose metabolism, unlike uniformly labeled glutamine, which may perturb systemic insulin or glucose turnover .
  • [U-¹³C]Glutamine in cancer cell studies showed increased cataplerosis under acidosis, but its broad labeling complicates pathway discrimination compared to 1,2-¹³C₂ specificity .

L-Glutamine-1,2-¹³C₂ vs. L-Glutamic Acid-1,2-¹³C₂

Parameter L-Glutamine-1,2-¹³C₂ L-Glutamic Acid-1,2-¹³C₂
Structure Contains an amide group (C5H10N2O3) Carboxylic acid derivative (C5H7NO4)
Metabolic Role Nitrogen donor for nucleotide synthesis; substrate for glutaminolysis Direct TCA cycle entry via conversion to α-ketoglutarate
Tracing Utility Tracks glutamine-to-glutamate conversion and subsequent nitrogen shuffling Probes glutamate-driven anaplerosis and oxidative metabolism
Isotopic Purity 99% ¹³C 98–99% ¹³C

Key Research Findings :

  • In monocyte inflammatory studies, 1,2-¹³C₂ glutamine was chromatographically separable from 1,2-¹³C₂ glutamic acid, highlighting its distinct role in immune cell nitrogen metabolism versus energy production .

L-Glutamine-1,2-¹³C₂ vs. Other Isotopologues

L-Glutamine-¹⁵N₂ and Dual-Labeled Variants (e.g., ¹³C,¹⁵N):

  • L-Glutamine-¹⁵N₂ : Tracks nitrogen metabolism independently of carbon pathways, often used in urea cycle studies .
  • L-Glutamine-¹³C5,¹⁵N₂ : Combines carbon and nitrogen tracing but requires complex MS/MS analysis to resolve overlapping isotopic clusters .

L-Glutamine-5-¹³C :

  • Labels the amide nitrogen-associated carbon, ideal for studying glutaminase activity but less effective for TCA cycle entry points compared to 1,2-¹³C₂ .

Advantages and Limitations of L-Glutamine-1,2-¹³C₂

Advantages

  • Specificity : Resolves contributions of specific carbon atoms to metabolic products (e.g., ¹³C₂-labeled lactate from glycolysis vs. unlabeled pools) .
  • Compatibility : Integrates with steady-state and kinetic models (e.g., MIMOSA) for flux quantification .

Limitations

  • Limited Carbon Coverage: Less informative for pathways involving distal carbons (e.g., gluconeogenesis beyond pyruvate).
  • Cost: Higher price per gram compared to non-labeled glutamine due to specialized synthesis (e.g., $1,000–1,500/g from suppliers like Cambridge Isotope Laboratories) .

Biological Activity

L-Glutamine-1,2-13C2 is a stable isotope-labeled form of the amino acid glutamine, which plays a pivotal role in various metabolic processes. This article explores its biological activity, including metabolism, physiological effects, and potential applications in research and clinical settings.

Overview of L-Glutamine

L-Glutamine is the most abundant amino acid in the bloodstream and serves as a key nitrogen donor in various biosynthetic pathways. It is crucial for protein synthesis, cellular energy production, and maintaining acid-base balance. The incorporation of stable isotopes like 13C allows researchers to trace metabolic pathways and quantify metabolic fluxes in vivo and in vitro.

Metabolic Pathways Involving this compound

L-Glutamine undergoes several metabolic transformations, primarily within the following pathways:

  • TCA Cycle : Glutamine can be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. This process is significant in energy production and biosynthesis of other metabolites.
  • Nitrogen Metabolism : L-Glutamine contributes to the synthesis of nucleotides and amino acids, playing a critical role in cellular proliferation and immune function.
  • Glutaminolysis : In cancer cells, glutamine is often utilized preferentially for energy production and biosynthesis, a phenomenon known as the Warburg effect.

Case Studies

  • Cancer Metabolism : A study utilizing hyperpolarized L-glutamine demonstrated its rapid conversion to glutamate in pancreatic cancer models. This research highlighted the potential of L-glutamine as a biomarker for tumor metabolism and response to therapy .
  • Metabolic Tracing : In experiments involving monocytes, L-glutamine was traced using 1,2-13C2 to assess its role in metabolic reprogramming under inflammatory conditions. Increased levels of intracellular glutamine were observed following treatment with cerebrospinal fluid from patients with neurodegenerative diseases .
  • Amino Acid Infusion Studies : Infusion studies showed that L-glutamine significantly enhances the synthesis of arginine from citrulline in enteral feeding contexts, indicating its importance in amino acid metabolism during stress or trauma .

Table 1: Summary of Key Findings on this compound

Study FocusMethodologyKey Findings
Cancer MetabolismHyperpolarized MRSRapid conversion to glutamate observed
Immune Cell Metabolism13C tracing in monocytesIncreased intracellular glutamine post-treatment
Amino Acid SynthesisInfusion studiesEnhanced arginine synthesis from citrulline

Physiological Effects

L-Glutamine has been shown to exert several physiological effects:

  • Immune Function : It supports lymphocyte proliferation and function, particularly during periods of stress or illness.
  • Gut Health : As a primary fuel source for enterocytes, it plays a vital role in maintaining gut integrity.
  • Antioxidant Activity : Glutamine modulates oxidative stress responses by influencing the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Q & A

Q. How is L-Glutamine-1,2-¹³C₂ synthesized and characterized for isotopic purity?

Methodological Answer: L-Glutamine-1,2-¹³C₂ is synthesized via enzymatic or chemical incorporation of ¹³C isotopes at positions 1 and 2 of the glutamine backbone. Key characterization steps include:

  • Nuclear Magnetic Resonance (NMR): To confirm isotopic enrichment and positional specificity (e.g., ¹³C signals at 1,2-positions).
  • Mass Spectrometry (MS): For quantification of isotopic purity (typically ≥98% as per commercial standards) and detection of impurities .
  • Chromatographic Validation: HPLC or LC-MS ensures chemical purity (>99%) and absence of unlabeled contaminants .

Q. What are the stability considerations for L-Glutamine-1,2-¹³C₂ in aqueous solutions?

Methodological Answer: L-Glutamine-1,2-¹³C₂ degrades in solution due to temperature, pH, and time-dependent hydrolysis. Best practices include:

  • Storage: Lyophilized form at –20°C; reconstituted solutions should be aliquoted and used within 24 hours to minimize degradation.
  • pH Control: Neutral pH (6.5–7.5) reduces deamidation to glutamate.
  • Stability Monitoring: Regular LC-MS analysis to track degradation products like ¹³C₂-glutamic acid .

Table 1: Degradation Rates of L-Glutamine-1,2-¹³C₂ Under Different Conditions

TemperaturepHHalf-Life (Hours)
4°C7.072
25°C7.024
37°C7.08

Advanced Research Questions

Q. How can L-Glutamine-1,2-¹³C₂ be used in metabolic flux analysis (MFA) to study glutaminolysis in cancer cells?

Methodological Answer:

  • Experimental Design:
    • Isotope Tracing: Pulse cells with L-Glutamine-1,2-¹³C₂ and track ¹³C incorporation into TCA cycle intermediates (e.g., α-ketoglutarate, citrate) via LC-MS or GC-MS.
    • Kinetic Modeling: Use software like INCA or OpenFLUX to quantify flux rates through glutaminase (GLS) and glutamate dehydrogenase (GLUD1) pathways.
    • Control Experiments: Compare with unlabeled glutamine to distinguish background noise .

Q. How to resolve contradictions in metabolic flux data when using L-Glutamine-1,2-¹³C₂?

Methodological Answer: Contradictions may arise from:

  • Compartmentalization: Mitochondrial vs. cytosolic glutamine pools. Use subcellular fractionation coupled with MS.
  • Isotope Dilution: Unlabeled metabolites from alternate pathways (e.g., glucose). Employ dual-tracer studies (e.g., ¹³C-glucose + ¹³C₂-glutamine).
  • Cross-Validation: Validate flux results with genetic knockdowns (e.g., GLS inhibitors) or parallel tracers (e.g., U-¹³C-glutamine) .

Q. What experimental models are optimal for studying L-Glutamine-1,2-¹³C₂ in intestinal metabolism?

Methodological Answer:

  • In Vivo Models: Use isotope-infused rodents or swine to measure gut luminal uptake and systemic distribution. For example, LPS-challenged swine showed increased intestinal ¹³C₂-glutamine absorption and reduced NF-κB activation .
  • Ex Vivo Systems: Precision-cut intestinal slices or organoids retain metabolic activity for short-term tracer studies.
  • Analytical Tools: Combine portal vein sampling with NMR to quantify isotopic enrichment in real-time .

Methodological Best Practices

Q. How to ensure reproducibility in isotope tracing experiments with L-Glutamine-1,2-¹³C₂?

Methodological Answer:

  • Standardized Protocols: Predefine cell seeding density, tracer concentration (typically 2–4 mM), and incubation time.
  • Batch Controls: Include internal standards (e.g., ¹³C₅-glutamine) to normalize inter-experimental variability.
  • Data Reporting: Document MS parameters (e.g., resolution: 60,000–140,000; scan range: m/z 70–600) and raw data deposition in public repositories .

Q. What are the ethical and safety guidelines for handling L-Glutamine-1,2-¹³C₂?

Methodological Answer:

  • Safety Protocols: Wear PPE (gloves, goggles) to avoid inhalation/contact. Although non-hazardous per EC 1272/2008, follow lab-specific biosafety level 1 (BSL-1) protocols.
  • Ethical Compliance: For animal studies, adhere to institutional guidelines (e.g., IACUC) for humane endpoints and sample sizes .

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